
N-Methylphenazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylphenazin-2-amine is an organic compound belonging to the class of amines. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities and are used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylphenazin-2-amine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with methylating agents under controlled conditions. Another method includes the reductive cyclization of diphenylamines followed by methylation. The Wohl–Aue method and Beirut method are also employed for synthesizing phenazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes using similar synthetic routes. The reaction conditions are optimized for high yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-Methylphenazin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenazine derivatives .
Scientific Research Applications
N-Methylphenazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It exhibits antimicrobial and antitumor activities, making it useful in biological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Methylphenazin-2-amine involves its interaction with various molecular targets. It can act as an electron donor or acceptor, participating in redox reactions. In biological systems, it may interact with cellular components, leading to antimicrobial or antitumor effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound of N-Methylphenazin-2-amine, known for its broad biological activities.
Methylamine: A simpler amine that shares the methyl group but lacks the phenazine structure.
Aniline: Another aromatic amine with different properties and applications .
Uniqueness
This compound is unique due to its phenazine core structure combined with a methylamine group. This combination imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
52207-08-6 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
N-methylphenazin-2-amine |
InChI |
InChI=1S/C13H11N3/c1-14-9-6-7-12-13(8-9)16-11-5-3-2-4-10(11)15-12/h2-8,14H,1H3 |
InChI Key |
BKDZIQZXHHTIAS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



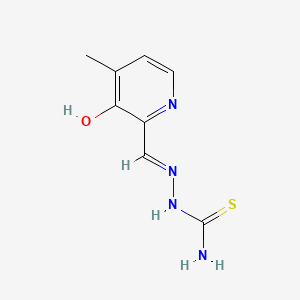
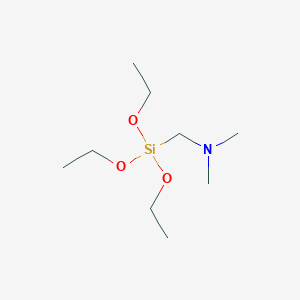
![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
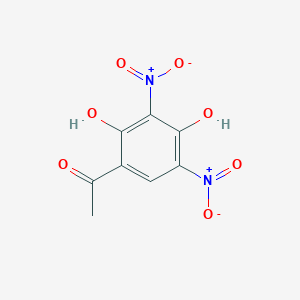


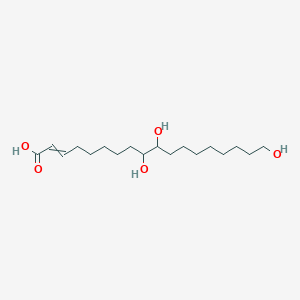

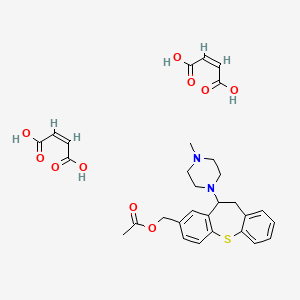
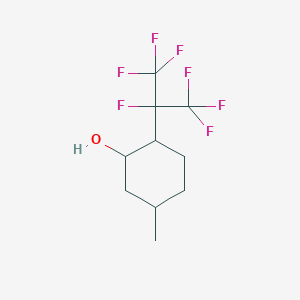
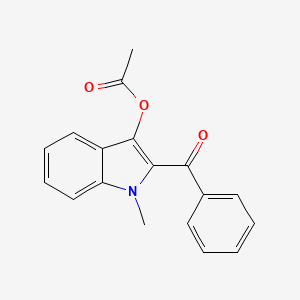
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)
